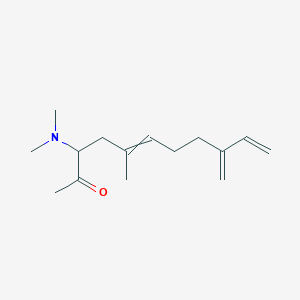
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as an aldehyde or ketone, under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
3-Dimethylaminoacrolein: An organic compound with similar functional groups and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
138054-51-0 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
3-(dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one |
InChI |
InChI=1S/C15H25NO/c1-7-12(2)9-8-10-13(3)11-15(14(4)17)16(5)6/h7,10,15H,1-2,8-9,11H2,3-6H3 |
Clé InChI |
AQJVGCPHXLHIPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=C)C=C)CC(C(=O)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


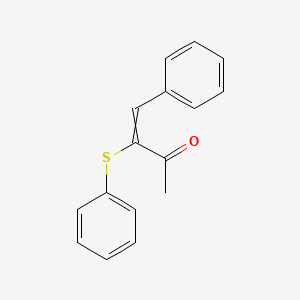
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
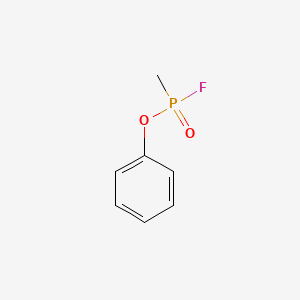

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

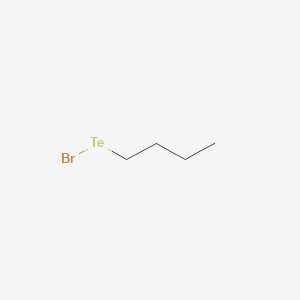
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
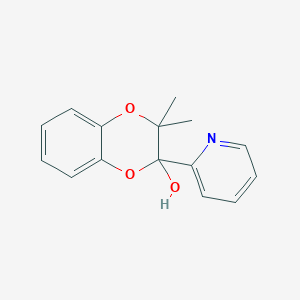
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
